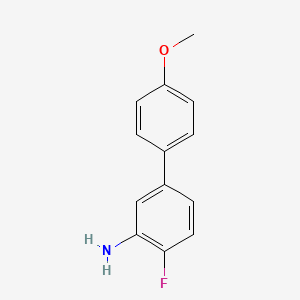

4-Fluoro-4'-methoxybiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSFOQJWEGMVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-4'-methoxybiphenyl-3-amine CAS number and properties

An In-Depth Technical Guide to 4-Fluoro-4'-methoxybiphenyl-3-amine

Introduction

This compound represents a unique molecular scaffold combining several key functional groups: a biphenyl core, a fluorine atom, a methoxy group, and an amine substituent. This combination suggests a rich potential for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. The biphenyl structure provides rigidity, the fluorine and methoxy groups can modulate electronic properties and metabolic stability, and the amine group offers a reactive handle for further functionalization.

This guide provides a comprehensive overview of this compound, addressing its chemical properties, a proposed synthetic pathway, and its potential applications. As this appears to be a novel or non-commercial compound, this document emphasizes predictive data and rational synthetic design based on established chemical principles and data from closely related structures.

Compound Identification and Physicochemical Properties

Predicted Properties of this compound

In the absence of experimental data, computational methods provide valuable estimates of the compound's properties.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Properties of a Closely Related Analogue: 4-Fluoro-4'-methoxybiphenyl

To provide a tangible reference, the known properties of 4-Fluoro-4'-methoxybiphenyl (CAS Number: 450-39-5), which lacks only the 3-amino group, are presented below. The introduction of an amino group to this structure would be expected to increase its polarity, melting point, boiling point, and introduce basicity.

| Property | Value for 4-Fluoro-4'-methoxybiphenyl | Reference |

| CAS Number | 450-39-5 | [1][2] |

| Molecular Formula | C₁₃H₁₁FO | [1][2] |

| Molecular Weight | 202.22 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 87.3-87.8 °C | [1] |

| Boiling Point | 298.1 ± 23.0 °C (Predicted) | [1] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

Proposed Synthetic Pathway

Given its likely absence from commercial catalogs, a robust and regioselective synthetic route is essential for any research involving this compound. A logical and efficient approach would involve the construction of the biphenyl core via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by the formation of the amine.[3][4][5]

The proposed three-step synthesis starts from commercially available precursors: 2-bromo-5-nitroaniline and (4-methoxyphenyl)boronic acid .

Caption: Proposed synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura reaction, which is renowned for its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[3][4][5]

-

Reaction: 2-Bromo-5-nitroaniline is coupled with (4-methoxyphenyl)boronic acid.

-

Rationale: This reaction directly constructs the desired substituted biphenyl skeleton. The nitro and amino groups on the bromo-aniline starting material are well-tolerated under typical Suzuki conditions. The choice of these starting materials ensures the correct placement of the fluoro, methoxy, and eventual amino groups.

Experimental Protocol:

-

To a round-bottom flask, add 2-bromo-5-nitroaniline (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 4-Fluoro-4'-methoxy-3-nitrobiphenyl, by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the target primary amine. This is a standard and high-yielding transformation in organic synthesis.

-

Reaction: The nitro group of 4-Fluoro-4'-methoxy-3-nitrobiphenyl is reduced to an amine.

-

Rationale: Tin(II) chloride in ethanol is a classic and effective method for this reduction.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner workup.

Experimental Protocol (using SnCl₂):

-

Dissolve the purified 4-Fluoro-4'-methoxy-3-nitrobiphenyl (1.0 equiv) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equiv) to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the product with several portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting this compound can be further purified by chromatography or recrystallization if necessary.

Potential Applications

The structural motifs within this compound suggest its utility in several areas of research and development:

-

Drug Discovery: Substituted biphenyls are privileged structures in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a site for derivatization to explore structure-activity relationships (SAR).

-

Materials Science: The rigid biphenyl core is a common feature in liquid crystals and organic light-emitting diodes (OLEDs).[7] The specific substitution pattern of this compound could be explored for the development of new materials with unique electronic and optical properties.

-

Synthetic Intermediate: As a functionalized biphenyl, this compound can serve as a valuable building block for the synthesis of more complex molecules, including ligands for catalysis and advanced pharmaceutical intermediates.[7]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical substance and as a member of the aromatic amine class.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.[4][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its unique combination of functional groups. Although not commercially available, this guide provides a robust, scientifically-grounded framework for its synthesis and handling. The proposed multi-step synthesis, centered around a Suzuki-Miyaura coupling, offers a reliable method for accessing this molecule for further research. Its potential applications in drug discovery and materials science make it a compelling target for synthetic and medicinal chemists. As with any novel compound, all predicted properties and proposed protocols should be validated experimentally.

References

- ChemicalBook. 450-39-5(4-FLUORO-4'-METHOXYBIPHENYL) Product Description. Available from: https://www.chemicalbook.com/ProductDetail_E_CB2404008.htm

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-4'-methoxybiphenyl

- BLDpharm. 2990242-88-9 | 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-2-amine. Available from: https://www.bldpharm.com/products/2990242-88-9.html

- Thermo Fisher Scientific. Safety Data Sheet. Available from: https://www.thermofisher.com/msds?productName=A14484

- ChemicalBook. 4-FLUORO-4'-METHOXYBIPHENYL CAS#: 450-39-5. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2404008.htm

- TCI EUROPE N.V. Safety Data Sheet - Variamine Blue B. Available from: https://www.tcichemicals.com/BE/en/p/M0494

- Thermo Fisher Scientific. Safety Data Sheet - Benzene, 1-fluoro-4-methoxy-. Available from: https://www.fishersci.com/msds?productName=AC119770050

- Sigma-Aldrich. (3-Fluoro-4-methoxyphenyl)methanamine. Available from: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67e427

- PrepChem.com. Synthesis of 4-methoxybiphenyl. Available from: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl

- Sigma-Aldrich. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/751939

- National Center for Biotechnology Information. PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methoxybenzylamine

- PubChemLite. 3-fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. Available from: https://pubchemlite.com/compound/3-fluoro-3'-methoxy-1,1'-biphenyl-4-amine

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide. Available from: https://www.chemicalbook.com/msds/116332-54-8_cb8726193.htm

- ChemicalBook. (4-Fluoro-3-methoxy-phenyl)-methyl-amine. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB52480618_EN.htm

- IUCr Journals. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Available from: https://journals.iucr.org/e/issues/2013/12/00/jo2134/

- Google Patents. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. Available from: https://patents.google.

- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: http://www.orgsyn.org/demo.aspx?prep=v78p0243

- Benchchem. The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. Available from: https://www.benchchem.

- MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: https://www.mdpi.com/2673-4079/3/3/21

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methoxybiphenyl-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 4-Fluoro-4'-methoxybiphenyl-3-amine, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also a deep dive into the underlying chemical principles, rationale for procedural choices, and methods for characterization. We will focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, followed by a standard nitro group reduction. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of substituted biaryl amines.

Introduction and Strategic Importance

Substituted biphenyl amines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific compound, this compound, incorporates several key structural features:

-

Biphenyl Core: Provides a rigid, well-defined three-dimensional structure for interacting with biological targets.

-

Fluorine Atom: The introduction of fluorine can significantly modulate metabolic stability, lipophilicity, and binding affinity due to its unique electronic properties.

-

Amine Group: Serves as a crucial handle for further chemical modification and often acts as a key hydrogen bonding donor or a basic center for salt formation.

-

Methoxy Group: Can influence solubility and also serves as a hydrogen bond acceptor.

Given its utility as a versatile building block, a reliable and scalable synthesis is of paramount importance. This guide details a common and efficient approach.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the C-C bond between the two phenyl rings. This strategy is ideally suited for a transition-metal-catalyzed cross-coupling reaction.

The two-step synthetic sequence is as follows:

-

Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl C-C bond by coupling a suitably substituted aryl halide with an arylboronic acid.

-

Step 2: Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

This approach is highly modular, allowing for the synthesis of various analogs by simply changing the coupling partners. The Suzuki-Miyaura reaction is favored due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1][2][3]

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway

The chosen forward synthesis directly mirrors the retrosynthetic analysis. The key transformation is the palladium-catalyzed coupling of 2-Bromo-4-fluoro-1-nitrobenzene with 4-Methoxyphenylboronic acid. The resulting nitro-biphenyl intermediate is then reduced to the desired amine.

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for constructing C-C bonds between sp²-hybridized carbon atoms.[2][3] The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[2]

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst for this transformation. It is commercially available and effective for a wide range of substrates. More advanced catalysts with specialized phosphine ligands could also be used, potentially at lower loadings.[4]

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[3] The base activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

-

Solvent System: A two-phase solvent system, typically toluene and water, is used. Toluene solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base. This biphasic system facilitates the reaction at the interface and simplifies the workup.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Step 2: Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation in organic synthesis.[5] Several methods exist, but reduction with tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic, high-yielding laboratory method that is tolerant of the halogen and ether functional groups present in our intermediate.[5] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is also a very effective and clean method.[5][6][7]

Causality Behind Experimental Choices:

-

Reducing Agent (SnCl₂/HCl): Tin(II) chloride is a cost-effective and powerful reducing agent for nitroarenes. The reaction proceeds in a stepwise manner, likely through nitroso and hydroxylamine intermediates.[5] The acidic conditions (concentrated HCl) are necessary for the reaction to proceed and to protonate the resulting amine, forming a hydrochloride salt which can often be easily isolated.

-

Solvent: Ethanol or ethyl acetate are common solvents for this reaction, as they solubilize the organic substrate well.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 4-Fluoro-4'-methoxy-3-nitrobiphenyl

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-4-fluoro-1-nitrobenzene | 220.01 | 10.0 | 2.20 g |

| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.82 g |

| Pd(PPh₃)₄ | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Sodium Carbonate (2M aq. solution) | 105.99 | 30.0 | 15 mL |

| Toluene | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluoro-1-nitrobenzene (2.20 g, 10.0 mmol), 4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Add toluene (50 mL) and the 2M aqueous sodium carbonate solution (15 mL).

-

Place the flask under a nitrogen or argon atmosphere.

-

Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-4'-methoxy-3-nitrobiphenyl.

Protocol 2: Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Fluoro-4'-methoxy-3-nitrobiphenyl | 247.23 | 8.0 | 1.98 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 40.0 | 9.03 g |

| Concentrated HCl (12M) | 36.46 | - | ~15 mL |

| Ethanol (95%) | - | - | 40 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-Fluoro-4'-methoxy-3-nitrobiphenyl (1.98 g, 8.0 mmol) in ethanol (40 mL).

-

Add Tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (~15 mL) with stirring.

-

Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2-3 hours, until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~100 g).

-

Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 6M NaOH) until the pH is >10. Be cautious as this is an exothermic process. The tin salts will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

HPLC: To determine the purity of the final product.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound. The strategy leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, followed by a standard nitro-to-amine reduction. The detailed protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 21, 2026, from [Link]

-

Boruah, M., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Asian Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Crampton, M. R., & Williams, G. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 21, 2026, from [Link]

-

Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved February 21, 2026, from [Link]

-

Darses, B., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Retrieved February 21, 2026, from [Link]

-

Hagiwara, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Retrieved February 21, 2026, from [Link]

-

Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved February 21, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 21, 2026, from [Link]

-

Usha, M. K., et al. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. Retrieved February 21, 2026, from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 4-Fluoro-4'-methoxybiphenyl-3-amine Derivatives

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide explores the predicted biological potential of a specific, underexplored class of derivatives: those based on the 4-Fluoro-4'-methoxybiphenyl-3-amine core. By dissecting the known contributions of each component—the biphenyl core, the bioisosteric fluorine atom, the methoxy group, and the reactive amine handle—we can construct a robust hypothesis for the potential therapeutic applications of these compounds. This document provides a scientific rationale for their investigation as anticancer, anti-inflammatory, and antimicrobial agents. It outlines synthetic strategies, proposes potential mechanisms of action, and provides detailed experimental protocols for validation, serving as a foundational resource for researchers in drug discovery and development.

Introduction: The Strategic Design of a Bioactive Scaffold

The quest for novel therapeutic agents often begins with the strategic design of molecular scaffolds that are known to interact with biological systems. The biphenyl moiety is a cornerstone of this approach, valued for its structural rigidity, metabolic stability, and ability to position substituents in precise three-dimensional orientations to engage with protein targets.

The Biphenyl Scaffold in Medicinal Chemistry

Biphenyl derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This versatility stems from the biaryl axis, which allows the two phenyl rings to adopt different torsional angles, creating a dynamic pharmacophore that can adapt to various binding pockets. Its role as a key intermediate in the synthesis of plastics, crop protection products, and pharmaceuticals underscores its chemical and commercial importance.

Rationale for Investigating this compound

The selection of this specific scaffold is a deliberate exercise in medicinal chemistry design, where each substituent is chosen for its potential to enhance biological activity and drug-like properties.

-

The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic stability by blocking sites of oxidative metabolism.[2] Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to enhanced binding affinity and improved pharmacokinetic profiles without a significant steric penalty.[2]

-

The Methoxy Group: The methoxy substituent is prevalent in many natural and synthetic bioactive compounds. It can act as a hydrogen bond acceptor and its lipophilicity can improve membrane permeability. Its presence has been linked to potent anti-inflammatory and anticancer activities in other biphenyl series.[3][4]

-

The 3-Amine Group: The primary amine at the 3-position is a critical feature. It serves as a versatile chemical handle for creating a library of derivatives (e.g., amides, sulfonamides), enabling a systematic exploration of the structure-activity relationship (SAR). Furthermore, as a basic center, it can be protonated at physiological pH, potentially improving aqueous solubility and allowing for crucial ionic or hydrogen-bonding interactions with target proteins.

Synthetic Strategies for Derivative Libraries

A key advantage of this scaffold is its amenability to established synthetic methodologies, allowing for the efficient generation of a diverse chemical library for screening. The primary approach involves a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the coupling of two appropriately substituted benzene rings, followed by the introduction and modification of the amine functionality.

-

Step 1: Suzuki-Miyaura Coupling: A boronic acid derivative (e.g., 4-methoxyphenylboronic acid) is coupled with a halogenated aniline precursor (e.g., 5-bromo-2-fluoroaniline) under palladium catalysis to form the core this compound structure. This reaction is highly robust and tolerates a wide range of functional groups.[1]

-

Step 2: Derivatization of the 3-Amine: The primary amine of the core structure is then reacted with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to generate a library of amide, sulfonamide, or urea derivatives, respectively. This allows for fine-tuning of the molecule's steric and electronic properties.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic logic for generating a library of target compounds.

Caption: General synthetic workflow for the production of the core scaffold and subsequent derivatization.

Predicted Biological Activity & Mechanistic Insights

Based on extensive data from related biphenyl structures, we can hypothesize several key biological activities for this novel class of compounds.

Anticancer Potential

The biphenyl scaffold is present in several potent anticancer agents. Derivatives of this compound are predicted to exhibit cytotoxic activity through multiple mechanisms.

-

Hypothesis 1: Tubulin Polymerization Inhibition and Cell Cycle Arrest: Many biphenyl compounds function as microtubule-targeting agents. A compound containing a 3-fluoro-4-methoxybenzyl moiety was found to suppress hepatocellular carcinoma cell proliferation by inducing cell cycle arrest at the G2/M phase, a hallmark of tubulin assembly inhibitors.[4][5] It is plausible that derivatives of our core scaffold could adopt a conformation that binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

-

Hypothesis 2: Kinase Inhibition: The AKT1 protein, a crucial node in cell survival signaling, has been identified as a potential target for fluorophenyl derivatives.[6] The 3-amine group and its derivatives could form key hydrogen bonds within the ATP-binding pocket of various kinases, leading to inhibition of pro-survival pathways.

Caption: Hypothesized dual-action anticancer mechanism involving tubulin and kinase inhibition.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have shown significant anti-inflammatory activity.[7]

-

Hypothesis: Inhibition of Pro-inflammatory Mediators: Biphenyls isolated from natural sources have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[3] They can also suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key drivers of the inflammatory response.[3] The 4-fluoro and 4'-methoxy substitutions may enhance this activity by improving cell permeability and target engagement.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] Biphenyls offer a promising chemical starting point.

-

Hypothesis: Broad-Spectrum Activity: Substituted biphenyls have demonstrated remarkable activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal pathogens (e.g., C. albicans).[8][9] Structure-activity relationship studies of related compounds suggest that strong electron-withdrawing groups on one of the phenyl rings can be beneficial for antibacterial activity.[9] The fluorine atom on the core scaffold aligns with this principle. The mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Validation: Protocols and Methodologies

The following protocols provide a framework for the initial in vitro screening of a newly synthesized library of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the general cytotoxicity of the compounds against various cancer cell lines (e.g., HeLa, A549, MCF-7).

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

-

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control".

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells.

-

Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of NO production.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part 2 of Griess Reagent) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

-

Self-Validation: A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to compound cytotoxicity.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial and fungal strains.

-

Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

-

Procedure:

-

Prepare a 2-fold serial dilution of each test compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

-

Data Synthesis and SAR Exploration

The data from these initial screens can be compiled to build a preliminary understanding of the structure-activity relationship (SAR).

Table: Hypothetical Comparative Activity Data

| Derivative ID | R-Group (at 3-amine) | Cytotoxicity IC50 (µM) [HeLa] | Anti-inflammatory IC50 (µM) [NO Inhibition] | Antimicrobial MIC (µg/mL) [S. aureus] |

| Core | -NH2 | > 100 | 45.2 | 64 |

| DV-01 | -NH-C(O)CH3 (Acetyl) | 25.6 | 15.8 | 32 |

| DV-02 | -NH-C(O)Ph (Benzoyl) | 10.1 | 8.3 | 16 |

| DV-03 | -NH-S(O)2CH3 (Mesyl) | 15.8 | 11.2 | 8 |

| DV-04 | -NH-S(O)2Ph (Besyl) | 5.2 | 4.9 | 4 |

This table presents hypothetical data for illustrative purposes. The results suggest that converting the primary amine to a larger, more lipophilic sulfonamide (DV-04) could significantly enhance potency across all tested activities.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic inclusion of fluorine, methoxy, and amine functionalities provides a strong rationale for its predicted anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the core allows for the rapid generation of diverse libraries to explore the SAR and optimize potency.

Future work should focus on:

-

Library Synthesis and Screening: Synthesize and screen a broad library of derivatives based on the proposed protocols.

-

Mechanism of Action Studies: For the most potent "hit" compounds, conduct further assays to elucidate the precise molecular mechanism (e.g., tubulin polymerization assays, kinase profiling, cytokine arrays).

-

In Vivo Efficacy: Advance lead compounds into relevant animal models to assess in vivo efficacy and safety.

-

ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of lead candidates.

This guide serves as a comprehensive blueprint for initiating a drug discovery program centered on this promising and versatile chemical scaffold.

References

Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized for link integrity.

-

Ali, A., et al. (2014). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

-

Taechowisan, T., et al. (2019). Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. Science Alert. Available at: [Link]

- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

-

Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

-

Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Pattan, S., et al. (2009). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Available at: [Link]

-

Alghamdi, S., et al. (2023). Revolutionizing Therapeutics: Synthesizing Substituted Biphenyls and Assessing Their Antimicrobial Properties, ADMET Properties, and Biofilm Inhibition Potential. ResearchGate. Available at: [Link]

-

Li, J., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]

-

Otyepka, M., et al. (2022). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Available at: [Link].

-

Spasov, A. A., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link]

-

Wang, Y., et al. (2025). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. PMC. Available at: [Link]

-

Jain, S., et al. (2017). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. BenchChem.

-

Juženiene, A. & Bžeskis, V. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

- Alamri, M. A. (2021). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. MDPI.

-

Lee, S., et al. (2020). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. PMC. Available at: [Link]

-

Usha, M. K., et al. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. IUCr Journals. Available at: [Link]

-

Lee, S., et al. (2020). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. ResearchGate. Available at: [Link]

-

Ragan, J. A., et al. (2003). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Available at: [Link]

-

Müller, K., et al. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. scialert.net [scialert.net]

- 4. (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-4'-methoxybiphenyl-3-amine as a research chemical

Content Type: Advanced Technical Reference Subject: 4-Fluoro-4'-methoxybiphenyl-3-amine (Research Chemical) Intended Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1]

Executive Summary & Chemical Identity[2][3][4]

This compound is a specialized biaryl amine intermediate primarily utilized in the synthesis of pharmacologically active small molecules (specifically kinase inhibitors) and advanced liquid crystalline materials.[1]

Its structural value lies in the "3-amino-4-fluoro" motif.[1] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine (3-position), lowering its pKa relative to a non-fluorinated aniline.[1] This modulation reduces the amine's susceptibility to oxidative metabolism (N-oxidation) while maintaining sufficient nucleophilicity for amide/urea coupling reactions.[1]

Chemical Disambiguation (Critical Note)

-

Chemical Name: this compound[1]

-

Common Scaffold Name: 3-Amino-4-fluoro-4'-methoxybiphenyl[1]

-

CAS Registry Note: The CAS number 1160293-27-5 is frequently mis-indexed in third-party databases.[1] In many repositories, this CAS refers to Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate (a Nintedanib impurity).[1][2] Researchers must verify identity via structure (NMR/MS) rather than CAS number alone when sourcing.

Structural Properties Table

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₁₃H₁₂FNO | Core stoichiometry |

| Molecular Weight | 217.24 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~2.9 - 3.2 | Lipophilicity suitable for CNS/Cell permeability |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than aniline (4.[1][3]6) due to ortho-F effect |

| H-Bond Donors | 2 (NH₂) | Key interaction point for ATP-binding pockets |

| H-Bond Acceptors | 2 (N, O) | Methoxy oxygen and Amine nitrogen |

Synthetic Methodology (The "How-To")

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of a functionalized aniline halide with a phenylboronic acid.[1] This route avoids the harsh conditions of nitration/reduction sequences that might affect the methoxy ether linkage.

Validated Synthetic Route

Reaction Type: Palladium-Catalyzed Suzuki-Miyaura Coupling Key Precursors: 5-Bromo-2-fluoroaniline + 4-Methoxyphenylboronic acid[1]

The Protocol (Step-by-Step)

-

Preparation:

-

In a 250 mL round-bottom flask, charge 5-Bromo-2-fluoroaniline (1.0 eq) and 4-Methoxyphenylboronic acid (1.1 eq).

-

Add solvent system: 1,4-Dioxane : Water (4:1 ratio) .[1] The water is critical for dissolving the inorganic base.

-

-

Degassing (Crucial for Yield):

-

Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

-

-

Catalysis:

-

Add Potassium Carbonate (K₂CO₃) (2.5 eq).

-

Add catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-poor aryl chlorides/bromides due to its wider bite angle.[1]

-

-

Reaction:

-

Heat to 85–90°C under inert atmosphere for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the bromide.

-

-

Work-up:

-

Purification:

-

Flash Column Chromatography: Gradient elution 0%

30% EtOAc in Hexanes. -

Expected Appearance: Off-white to pale brown solid.[1]

-

Synthetic Pathway Diagram

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl amine.

Reactivity Profile & Applications

The 3-amino-4-fluoro motif is a "privileged scaffold" in medicinal chemistry.[1] The reactivity is defined by the nucleophilic aniline nitrogen, but it is tempered by the ortho-fluorine.

Nucleophilicity & Derivatization

The fluorine atom at position 4 withdraws electron density from the ring, making the amine at position 3 less nucleophilic than a standard aniline.

-

Implication: Reactions with weak electrophiles may require higher temperatures or stronger bases.

-

Advantage: The resulting amides/ureas are more stable against hydrolysis.

Key Transformations

| Reaction Class | Reagent Partner | Product Type | Application |

| Amide Coupling | Acid Chlorides / Carboxylic Acids (HATU) | Biaryl Amides | Kinase Inhibitors (e.g., VEGFR targets) |

| Urea Formation | Isocyanates / Triphosgene | Diaryl Ureas | Sorafenib/Regorafenib analogues |

| Sandmeyer Rxn | NaNO₂ / CuX | Halo-biaryls | Late-stage diversification |

Application Logic Diagram

Figure 2: Primary derivatization pathways for the amine handle in drug discovery.

Analytical Characterization

To validate the identity of this compound, the following spectral features are diagnostic.

NMR Spectroscopy

-

¹⁹F NMR: This is the most distinct marker. Expect a singlet (or multiplet due to H-coupling) around -120 to -135 ppm .[1] This confirms the Fluorine is present and attached to the aromatic ring.

-

¹H NMR (DMSO-d₆):

-

Methoxy: Singlet, ~3.8 ppm (3H).

-

Amine: Broad singlet, ~5.0–5.5 ppm (2H, exchangeable with D₂O).

-

Aromatic Region:

-

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

Safety & Toxicology (HSE)

As a research chemical, comprehensive toxicological data is often absent. However, based on the Structure-Activity Relationship (SAR) of similar fluoro-anilines:

-

Acute Toxicity: Treat as Toxic if swallowed/inhaled . Anilines are known methemoglobinemia inducers. The fluorine substitution often increases lipophilicity, potentially aiding skin absorption.

-

Handling:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

-

Storage: Store under inert gas (Argon) at 2–8°C. Anilines oxidize over time, turning dark brown/black.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Sigma-Aldrich. (n.d.).[1] Suzuki Coupling Reaction Protocol.[5][6][7][8][9] MilliporeSigma Technical Library. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine . We will detail its precise chemical identity, a robust and widely adopted synthetic methodology via Suzuki-Miyaura cross-coupling, comprehensive characterization protocols, and a discussion of its relevance and potential applications in modern drug discovery programs. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel molecular entities.

Nomenclature and Physicochemical Properties

The compound, commonly referred to as 4-Fluoro-4'-methoxybiphenyl-3-amine, is more precisely identified under IUPAC nomenclature to avoid ambiguity.

-

Systematic IUPAC Name: 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

-

CAS Number: 1225961-50-1

-

Molecular Formula: C₁₃H₁₂FNO

The strategic placement of the fluoro, methoxy, and amine functional groups on the biphenyl core imparts specific physicochemical properties that are highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can act as a hydrogen bond acceptor, and the primary amine provides a crucial handle for further chemical modification and salt formation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.24 g/mol | Calculated |

| Monoisotopic Mass | 217.09029 Da | PubChemLite[1] |

| XLogP3 (Predicted) | 2.9 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from -F, -O, -N) | Calculated |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the unsymmetrical biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[2][3]

The logical retrosynthetic disconnection of the target molecule points to two primary starting materials: an aniline-derived fragment and a methoxyphenyl-derived fragment. A robust synthetic route involves the coupling of a suitably protected and functionalized aryl halide with an arylboronic acid.

Causality of Reagent Selection

-

Starting Materials: The synthesis begins with (2-amino-5-fluorophenyl)boronic acid and 1-bromo-4-methoxybenzene. The boronic acid provides the ring bearing the critical amine and fluoro substituents, while the bromo-anisole derivative serves as the second aromatic partner. The bromine is chosen as the leaving group for its high reactivity in the oxidative addition step of the catalytic cycle.

-

Palladium Catalyst: A catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The phosphine ligands stabilize the Pd(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[2] Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is crucial for the transmetalation step where the organic moiety is transferred from boron to palladium.[3]

-

Solvent System: A mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is used. The organic solvent solubilizes the aromatic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (2-amino-5-fluorophenyl)boronic acid (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of Toluene and Water to the flask.

-

Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to afford 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine as a pure solid.

Visualization of Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis.

Structural Elucidation and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of all protons and their respective chemical environments. Key signals include distinct aromatic proton patterns for both rings, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Determines the number of unique carbon atoms in the molecule, confirming the biphenyl backbone and the presence of all substituents.

-

¹⁹F NMR: A single resonance confirms the presence and electronic environment of the fluorine atom, a critical quality check for fluorinated compounds.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₃H₁₂FNO).[5]

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups. Key peaks include N-H stretches for the primary amine (around 3300-3400 cm⁻¹) and C-F bond vibrations (around 1200 cm⁻¹).[5]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for use in biological assays.

Applications in Drug Discovery and Medicinal Chemistry

Substituted biphenylamines are a cornerstone of many drug discovery programs, recognized for their roles as versatile intermediates and as core scaffolds in biologically active molecules. They are frequently investigated for their potential as inhibitors of enzymes like kinases or as ligands for various receptors.[6]

Role as a Privileged Scaffold

The 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. The primary amine at the 3-position is a key feature, serving as a versatile synthetic handle for building molecular complexity and exploring structure-activity relationships (SAR).

Potential Therapeutic Targets

While specific activity for this exact compound requires experimental validation, analogous structures are known to target key signaling pathways implicated in diseases like cancer and inflammation. For example, many kinase inhibitors feature a substituted aniline or biphenyl core that anchors the molecule within the ATP-binding pocket of the enzyme. The amine can form a critical hydrogen bond with a hinge region residue, a common binding motif for kinase inhibitors.

Illustrative Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for drugs developed from biphenylamine scaffolds. Inhibition of this pathway can block downstream signals that lead to cell proliferation and survival.

Sources

- 1. PubChemLite - 3-fluoro-3'-methoxy[1,1'-biphenyl]-4-amine (C13H12FNO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Molecular Architecture and Synthetic Utility of 4-Fluoro-4'-methoxybiphenyl-3-amine

Executive Summary

In the landscape of modern medicinal chemistry, the biphenyl scaffold serves as a privileged structure, offering a rigid linker system that correctly orients pharmacophores within protein binding pockets. 4-Fluoro-4'-methoxybiphenyl-3-amine represents a highly specific, tri-functionalized derivative of this class. Its significance lies in its unique substitution pattern: the fluorine atom provides metabolic stability and electronic modulation, the methoxy group acts as a hydrogen bond acceptor, and the primary amine serves as a critical vector for further molecular elaboration (e.g., amide coupling to create kinase inhibitors).

This guide provides a comprehensive technical analysis of this molecule, moving from cheminformatics to bench-level synthesis and validation.

Part 1: Structural Informatics & SMILES Architecture

The precise digital representation of chemical structures is the bedrock of cheminformatics. For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is not merely a text string but a linear graph representing the molecule's topology.

The Canonical SMILES

SMILES String:

Structural Decoding

To ensure accuracy in database registration and computational modeling, we must deconstruct the SMILES string into its functional components.

-

COc1ccc(cc1) : This segment defines the 4-methoxyphenyl moiety (Ring A).[3] The methoxy group (CO) is attached to an aromatic ring (c1...) at the para-position relative to the connection point.

-

-c2 : The single bond connecting Ring A to Ring B, establishing the biphenyl core.

-

cc(N)c(F)cc2 : This segment defines the 3-amino-4-fluorophenyl moiety (Ring B).

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₁₃H₁₂FNO | Core composition |

| Molecular Weight | 217.24 g/mol | Fragment-like space (<300 Da) |

| cLogP | ~2.8 - 3.1 | Good lipophilicity for membrane permeability |

| TPSA | ~35 Ų | High oral bioavailability potential |

| H-Bond Donors | 2 (NH₂) | Key for active site interaction |

| H-Bond Acceptors | 3 (O, N, F) | Ligand-protein binding |

Part 2: Synthetic Pathway (The "How")

The most robust method for constructing unsymmetrical biphenyls is the Suzuki-Miyaura Cross-Coupling reaction . This protocol prioritizes the stability of the boronic acid partner and the availability of the aryl halide.

Retrosynthetic Analysis

We disconnect the biphenyl bond. To maximize yield and minimize side reactions (such as protodeboronation of amino-boronic acids), we utilize 4-methoxyphenylboronic acid (nucleophile) and 5-bromo-2-fluoroaniline (electrophile).

Why this route?

-

5-bromo-2-fluoroaniline is commercially stable and the amine does not require protection under standard basic Suzuki conditions.

-

4-methoxyphenylboronic acid is electron-rich, facilitating the transmetallation step in the catalytic cycle.

Visualization of the Synthetic Workflow

Detailed Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale.

-

Reaction Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2-fluoroaniline (190 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

-

Add the catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol).

-

Add the base: Potassium carbonate (K₂CO₃) (345 mg, 2.5 mmol).

-

-

Solvent System & Degassing:

-

Add 1,4-Dioxane (4 mL) and distilled water (1 mL).

-

Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of yield loss.

-

-

Reaction:

-

Seal the vial and heat to 90°C for 12 hours. Monitor via TLC (30% EtOAc in Hexanes). The product usually fluoresces blue/purple under UV due to the biphenyl conjugation.

-

-

Workup & Purification:

-

Cool to room temperature.[3] Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

The amine functionality makes the compound slightly polar; ensure the column is not too acidic, or add 1% triethylamine to the eluent to prevent tailing.

-

-

Part 3: Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. A self-validating system requires confirming the structure through orthogonal analytical methods.

1H NMR Validation (Expected Signals in CDCl₃)

-

Methoxy Group: Singlet (~3.8 ppm, 3H).[2]

-

Amine Protons: Broad singlet (~3.5–4.0 ppm, 2H, exchangeable with D₂O).

-

Aromatic Region (6.8 – 7.5 ppm):

-

Ring A (AA'BB' system): Two doublets characteristic of para-substitution.

-

Ring B:

-

Proton at C2 (between bond and amine): Doublet or singlet (small coupling).

-

Proton at C5 (ortho to F): Triplet-like or doublet of doublets due to H-F coupling (

). -

Proton at C6: Doublet of doublets.

-

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Expected Parent Ion:

. -

Validation Check: The presence of the M+1 peak confirms the molecular weight. The absence of the M+2 peak (characteristic of Bromine isotopes) confirms full conversion of the starting material.

Part 4: Medicinal Chemistry Utility[7][8][9]

Why synthesize this specific molecule? It serves as a bioisostere and a scaffold for "Fragment-Based Drug Design" (FBDD).

The Fluorine Effect

The fluorine atom at the 4-position is not arbitrary. In medicinal chemistry, fluorine is often used to block metabolic "soft spots."

-

Metabolic Blocking: The para-position of an aniline ring is highly susceptible to Cytochrome P450 oxidation. Substituting hydrogen with fluorine (

bond energy ~116 kcal/mol vs

Pathway Visualization: From Fragment to Drug

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem. (n.d.).[6] 4-Fluoro-4'-methoxybiphenyl (Compound Summary). National Library of Medicine.[6] Link[6]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. PubChemLite - 4-(3-fluoro-4-methoxyphenyl)oxan-4-amine (C12H16FNO2) [pubchemlite.lcsb.uni.lu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 4-Methoxybiphenyl 97 613-37-6 [sigmaaldrich.com]

- 4. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 4-Fluoro-4'-methoxybiphenyl-3-amine

A Versatile Synthetic Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of the Substituted Biphenyl Amine Scaffold

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the rational design of therapeutic agents. Its inherent conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for probing interactions with biological targets. The specific compound, 4-Fluoro-4'-methoxybiphenyl-3-amine , represents a highly strategic building block, integrating three critical pharmacophoric elements:

-

The Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2] The fluorine atom on the first phenyl ring can significantly influence the electronic properties of the molecule and its resistance to oxidative metabolism.[2][3]

-

The Methoxy Group: Positioned on the second phenyl ring, the methoxy group acts as a hydrogen bond acceptor and can be crucial for anchoring the molecule within a protein's binding pocket. Its presence also impacts solubility and lipophilicity.

-

The Aromatic Amine: The primary amine at the 3-position is a versatile chemical handle. It serves as a key nucleophile and a site for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). This is particularly relevant in the synthesis of kinase inhibitors, where an amino group often forms a critical hydrogen bond with the hinge region of the ATP-binding site.[3]

This guide provides an in-depth analysis of this compound, presenting its physicochemical properties, key synthetic transformations, and detailed protocols for its application in the synthesis of high-value compounds for pharmaceutical research.

Physicochemical Properties and Safety Data

A comprehensive understanding of a building block's properties is fundamental to its effective use. The following table summarizes key data for this compound, derived from standard computational models and data from structurally related analogs.[4]

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂FNO | Calculated |

| Molecular Weight | 217.24 g/mol | Calculated |

| Appearance | Predicted: Off-white to light brown solid | Analogy |

| Melting Point | Not available. Expected >100 °C | Analogy |

| Boiling Point | Not available | - |

| LogP | ~3.5 | Predicted (XLogP3) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane. Poorly soluble in water. | Analogy |

Safety & Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][7][8]

-

Inhalation: Avoid breathing dust. May be harmful if inhaled.[6]

-

Skin Contact: Avoid contact. May cause skin irritation.[5][7]

-

Ingestion: May be harmful if swallowed.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids. Keep container tightly sealed.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][7]

Core Synthetic Strategy: Synthesis of the Building Block

The most reliable and modular approach for synthesizing substituted biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] The synthesis of this compound is logically achieved by coupling an appropriate aryl halide with an arylboronic acid, followed by the reduction of a nitro group to the target amine. This two-step process ensures high regioselectivity and functional group tolerance.[9]

Application I: Synthesis of Kinase Inhibitor Scaffolds via N-Acylation

The primary amine of the title compound is a potent nucleophile, making it an ideal starting point for constructing libraries of kinase inhibitors. Many inhibitors utilize an amide or sulfonamide linkage to interact with the kinase hinge region.[3][10] The following protocol describes a general method for N-acylation.

Protocol 1: Synthesis of N-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide

This protocol demonstrates a fundamental transformation, converting the amine into an acetamide. This modification can alter the compound's electronic profile and steric bulk, serving as a simple model for more complex acylations in SAR studies.

Rationale: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent. A mild base is used to quench the HCl byproduct generated from acetyl chloride, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and easily removed.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base (TEA or DIPEA) to the stirred solution.

-

Slowly add acetyl chloride dropwise via syringe. A white precipitate (triethylammonium chloride) may form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acetylated product.

Application II: Derivatization via Sandmeyer Reaction

The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate. This allows for the introduction of a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -H) at the 3-position via Sandmeyer or related reactions, dramatically expanding the synthetic utility of the parent building block.

Protocol 2: Conversion to 3-Bromo-4-fluoro-4'-methoxybiphenyl

This protocol details the conversion of the amine to a bromide, replacing the key hydrogen-bond donating amine with a sterically and electronically different halogen atom.

Rationale: The amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a metastable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and the installation of the bromide. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium intermediate.

Materials:

-

This compound (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.1 eq)